3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-21-6-8-22(9-7-21)17(15-5-10-24-13-15)12-20-18(23)14-3-2-4-16(19)11-14/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKQBWSRLLGNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary components:
-
3-Chlorobenzoyl chloride (acylating agent)
-
2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine (nucleophilic amine)
This disconnection strategy aligns with modular synthesis principles, enabling independent optimization of each fragment before final assembly.
Thiophene Derivative Preparation
Thiophen-3-ylacetonitrile is synthesized via Friedel-Crafts alkylation of thiophene with chloroacetonitrile in the presence of AlCl₃ (yield: 68–72%). Subsequent reduction using LiAlH₄ in anhydrous THF produces 2-(thiophen-3-yl)ethylamine (Table 1):
Table 1: Reduction Conditions for Nitrile Intermediate
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | 0→25 | 4 | 85 |
| NaBH₄/CoCl₂ | MeOH | 25 | 12 | 63 |
| H₂ (Raney Ni) | EtOH | 50 | 6 | 78 |
Piperazine Incorporation
The ethylamine intermediate undergoes nucleophilic substitution with 1-methylpiperazine under refluxing acetonitrile (12 h, 80°C), achieving 89% yield after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1). Kinetic studies reveal second-order dependence on amine concentration, suggesting a bimolecular mechanism.
Amide Bond Formation Strategies
Carboxylic Acid Activation
3-Chlorobenzoic acid is activated via thionyl chloride (SOCl₂) in toluene, yielding 3-chlorobenzoyl chloride within 2 h at 70°C (95% conversion). Alternative agents like EDCl/HOBt in DMF show comparable efficiency but require longer reaction times (Table 2).
Table 2: Acyl Chloride Synthesis Optimization
| Activation Method | Solvent | Temp (°C) | Time (h) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | Toluene | 70 | 2 | 98 |
| Oxalyl chloride | CH₂Cl₂ | 25 | 4 | 94 |
| PCl₅ | Benzene | 50 | 3 | 91 |
Coupling Reaction Dynamics
The amine intermediate reacts with 3-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. Key parameters include:
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Molar ratio : 1:1.2 (acyl chloride:amine) minimizes diacylation byproducts.
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Temperature : 0–5°C prevents exothermic degradation of the thiophene ring.
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Workup : Aqueous NaHCO₃ extraction removes excess acid, followed by MgSO₄ drying and solvent evaporation.
LC-MS analysis confirms >99% conversion when using Schlenk techniques to exclude moisture.
Purification and Characterization
Chromatographic Refinement
Crude product purification employs gradient elution on silica gel (hexane:ethyl acetate 3:1 → 1:2), isolating the target compound with 92% recovery. HPLC (C18 column, MeCN:H₂O 70:30) validates ≥98.5% purity.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 1H, Ar-H), 7.32 (s, 1H, thiophene-H), 3.62 (m, 4H, piperazine-H), 2.89 (t, J=6.8 Hz, 2H, CH₂).
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HRMS : m/z calc. for C₁₈H₂₂ClN₃OS [M+H]⁺ 380.1198, found 380.1195.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted benzamides or piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests it could be used in drug design and discovery.
Industry: In industry, this compound may be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the piperazine ring and aromatic groups, influencing molecular weight, lipophilicity (logP), and solubility.
*Predicted using ChemDraw and PubChem data.
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Increase logP and reduce aqueous solubility, as seen in the trifluoromethyl analog .
- Aromatic Substitutions : Thiophene (as in the target compound) may enhance π-π stacking in receptor binding compared to phenyl groups .
- Piperazine Modifications : Methylpiperazine (target) improves solubility over arylpiperazines (e.g., fluorophenyl or chlorophenyl derivatives) .
Trends :
Pharmacological and Target Profiles
Piperazine-benzamide hybrids often target CNS receptors or kinases:
Q & A
Q. What are the established synthetic routes for 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Coupling Reactions : Use of HBTU or BOP as coupling agents in THF or DMF with triethylamine (EtN) to facilitate amide bond formation. For example, reacting a benzoyl chloride derivative with a piperazine-containing amine intermediate .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .
- Salt Formation : Conversion to hydrochloride salts using HCl in ethanol for improved stability .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Amide Coupling | HBTU, EtN | THF | 12 | 48–63 | |
| Purification | Silica gel (EtOAc/Hexane) | - | - | - |
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.3–7.7 ppm, piperazine methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or LC/MS validates molecular weight (e.g., [M+H] peaks at m/z 488.6 for related analogs) .
- Elemental Analysis : Confirms purity and stoichiometry of hydrochloride salts (e.g., C, H, N within 0.4% of theoretical values) .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields in piperazine alkylation steps, be mitigated?
- Methodological Answer :
- Optimized Stoichiometry : Use a 1.5:1 molar ratio of alkylating agent to piperazine to reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of piperazine nitrogen .
- Temperature Control : Prolonged reflux (48–72 hours) improves conversion rates in SN2 reactions .
Q. How do structural modifications influence binding affinity to biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Piperazine Substitution : 4-Methylpiperazine enhances solubility and target engagement compared to unsubstituted analogs .
- Thiophene Position : 3-Thiophenyl groups improve hydrophobic interactions in receptor binding pockets .
- Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (e.g., values in µM range) .
Q. Table 2: Comparative Binding Affinities
| Derivative | Target | (µM) | Key Modification | Reference |
|---|---|---|---|---|
| Parent Compound | Kinase X | 0.45 | 4-Methylpiperazine | |
| Analog (3-Thiophene) | GPCR Y | 1.2 | Thiophen-3-yl |
Q. How can contradictions in cytotoxicity data across cell lines be resolved?
- Methodological Answer :
- Assay Validation : Use standardized protocols (e.g., MTT or CellTiter-Glo®) across replicates to minimize variability .
- Purity Verification : HPLC with UV detection (≥95% purity) ensures observed effects are compound-specific .
- Mechanistic Studies : Transcriptomic profiling (RNA-seq) or proteomics identifies off-target effects .
Data Analysis and Optimization
Q. What strategies are effective in improving metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbamate moieties to mask polar groups (e.g., piperazine) .
- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP and polar surface area (PSA) values .
- ADMET Prediction Tools : Software like SwissADME estimates bioavailability (%F >30% for orally active analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
